N-(4-Chloro-2-thiabicyclo[2.2.2]oct-5-en-3-ylidene)hydroxylamine
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Overview
Description
N-(4-Chloro-2-thiabicyclo[222]oct-5-en-3-ylidene)hydroxylamine is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
The synthesis of N-(4-Chloro-2-thiabicyclo[222]oct-5-en-3-ylidene)hydroxylamine typically involves multiple stepsIndustrial production methods may involve optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
N-(4-Chloro-2-thiabicyclo[2.2.2]oct-5-en-3-ylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oximes or other oxidized derivatives.
Reduction: Reducing agents can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions, leading to a variety of derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential therapeutic effects.
Industry: It may be used in the production of specialized materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-Chloro-2-thiabicyclo[2.2.2]oct-5-en-3-ylidene)hydroxylamine involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain biological pathways, potentially inhibiting or activating specific enzymes or receptors .
Comparison with Similar Compounds
N-(4-Chloro-2-thiabicyclo[2.2.2]oct-5-en-3-ylidene)hydroxylamine can be compared to other bicyclic compounds, such as tropane alkaloids.
Similar compounds include:
- Tropane alkaloids
- Bicyclic oximes
- Chloro-substituted bicyclic compounds
Properties
CAS No. |
83370-37-0 |
---|---|
Molecular Formula |
C7H8ClNOS |
Molecular Weight |
189.66 g/mol |
IUPAC Name |
N-(4-chloro-2-thiabicyclo[2.2.2]oct-5-en-3-ylidene)hydroxylamine |
InChI |
InChI=1S/C7H8ClNOS/c8-7-3-1-5(2-4-7)11-6(7)9-10/h1,3,5,10H,2,4H2 |
InChI Key |
QCDRZWFPDVHQCE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C=CC1SC2=NO)Cl |
Origin of Product |
United States |
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